molecular formula C20H24N2O5S B2682618 2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941920-26-9

2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2682618
CAS RN: 941920-26-9
M. Wt: 404.48
InChI Key: HNZDYSYEQSOUCJ-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as DMOMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DMOMPP belongs to the class of sulfonamide compounds, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibitors

A study by Hashimoto et al. (2002) explored benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the role of fluorine substitution in enhancing COX-2 selectivity and potency. This research contributes to the understanding of benzenesulfonamide derivatives in the development of anti-inflammatory and analgesic medications by targeting COX-2 with reduced side effects associated with COX-1 inhibition (Hashimoto et al., 2002).

Kynurenine 3-Hydroxylase Inhibitors

Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The compounds demonstrated high-affinity inhibition of the enzyme, suggesting potential therapeutic applications in modulating the kynurenine pathway to prevent neuronal injury (Röver et al., 1997).

Antimicrobial Activity

Ghorab et al. (2017) reported on the synthesis, antimicrobial activity, and docking study of novel benzenesulfonamide derivatives, which displayed significant activity against various bacteria and fungi. These compounds' molecular modeling within the active site of dihydropteroate synthase elucidated their potential mechanism of action, suggesting their use in developing new antimicrobial agents (Ghorab et al., 2017).

Antituberculosis Activity

Another study by Ghorab et al. (2017) focused on thiourea derivatives bearing benzenesulfonamide moiety for their antimycobacterial activity. The compounds showed promising activity against Mycobacterium tuberculosis, with the introduction of specific moieties enhancing their potency. This research contributes to the search for new antituberculosis drugs (Ghorab et al., 2017).

Mechanism of Action

properties

IUPAC Name

2,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-12-15(7-9-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-13-16(26-2)8-10-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZDYSYEQSOUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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